Cas no 1389355-25-2 ((3R)-3-amino-6-methoxy-6-oxohexanoic acid)

(3R)-3-Amino-6-methoxy-6-oxohexanoic acid is a chiral amino acid derivative characterized by a methoxy-oxohexanoic acid backbone with an (R)-configuration at the 3-position. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules, owing to its stereochemical purity and functional group versatility. The presence of both amino and carboxyl moieties enables its incorporation into peptide frameworks or further derivatization. The methoxy ester group enhances solubility in organic solvents, facilitating synthetic manipulations. Its well-defined stereochemistry ensures reproducibility in asymmetric synthesis, making it a preferred choice for research and industrial applications requiring enantioselective precision.
(3R)-3-amino-6-methoxy-6-oxohexanoic acid structure
1389355-25-2 structure
Product Name:(3R)-3-amino-6-methoxy-6-oxohexanoic acid
CAS No:1389355-25-2
MF:C7H13NO4
MW:175.182422399521
MDL:MFCD22509003
CID:5607522
PubChem ID:138040187
Update Time:2025-11-01

(3R)-3-amino-6-methoxy-6-oxohexanoic acid Chemical and Physical Properties

Names and Identifiers

    • 1389355-25-2
    • EN300-816536
    • (3R)-3-amino-6-methoxy-6-oxohexanoic acid
    • MDL: MFCD22509003
    • Inchi: 1S/C7H13NO4/c1-12-7(11)3-2-5(8)4-6(9)10/h5H,2-4,8H2,1H3,(H,9,10)/t5-/m1/s1
    • InChI Key: TYKOSXWRKVGJQW-RXMQYKEDSA-N
    • SMILES: O(C)C(CC[C@H](CC(=O)O)N)=O

Computed Properties

  • Exact Mass: 175.08445790g/mol
  • Monoisotopic Mass: 175.08445790g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 6
  • Complexity: 169
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -3.2
  • Topological Polar Surface Area: 89.6Ų

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Additional information on (3R)-3-amino-6-methoxy-6-oxohexanoic acid

Introduction to (3R)-3-amino-6-methoxy-6-oxohexanoic acid (CAS No. 1389355-25-2)

(3R)-3-amino-6-methoxy-6-oxohexanoic acid (CAS No. 1389355-25-2) is a chiral compound that has garnered significant attention in the fields of organic chemistry, biochemistry, and pharmaceutical research. This compound is characterized by its unique structural features, including an amino group, a methoxy group, and a carboxylic acid moiety, all arranged in a specific stereochemical configuration. The compound's chiral center at the C3 position imparts it with distinct properties that are crucial for its biological activity and potential applications.

The synthesis of (3R)-3-amino-6-methoxy-6-oxohexanoic acid has been the subject of numerous studies due to its potential as a building block for more complex molecules. Recent advancements in asymmetric synthesis have enabled the efficient and scalable production of this compound, making it more accessible for further research and development. Techniques such as enantioselective catalysis and chiral auxiliaries have been pivotal in achieving high enantiomeric purity, which is essential for its use in pharmaceutical applications.

In the realm of biochemistry, (3R)-3-amino-6-methoxy-6-oxohexanoic acid has shown promise as a modulator of various biological pathways. Its ability to interact with specific enzymes and receptors makes it a valuable tool for understanding cellular processes. For instance, studies have demonstrated that this compound can inhibit certain kinases involved in signal transduction pathways, which are often dysregulated in diseases such as cancer and neurodegenerative disorders. This inhibition can lead to reduced cell proliferation and increased apoptosis, making it a potential candidate for therapeutic intervention.

Pharmaceutical research has also explored the potential of (3R)-3-amino-6-methoxy-6-oxohexanoic acid as a lead compound for drug development. Preclinical studies have shown that it exhibits favorable pharmacokinetic properties, including good solubility and stability. These attributes are crucial for ensuring that the compound can be effectively delivered to target tissues and maintain its activity over time. Additionally, the compound's low toxicity profile makes it an attractive candidate for further optimization and clinical testing.

The structural diversity of (3R)-3-amino-6-methoxy-6-oxohexanoic acid allows for the synthesis of various derivatives through functional group modifications. These derivatives can be tailored to enhance specific biological activities or improve pharmacological properties. For example, the introduction of additional hydrophobic groups can increase membrane permeability, while the addition of polar groups can improve solubility and reduce off-target effects. Such modifications are essential for optimizing the compound's therapeutic potential.

Recent studies have also highlighted the role of (3R)-3-amino-6-methoxy-6-oxohexanoic acid in metabolic processes. It has been shown to influence glucose metabolism by modulating key enzymes involved in glycolysis and gluconeogenesis. This property makes it a potential candidate for treating metabolic disorders such as diabetes and obesity. Furthermore, its ability to regulate lipid metabolism has been explored in the context of cardiovascular diseases, where it may help reduce cholesterol levels and improve overall cardiovascular health.

In addition to its direct biological effects, (3R)-3-amino-6-methoxy-6-oxohexanoic acid has been investigated as a probe molecule for studying protein-protein interactions and enzyme kinetics. Its unique structure allows it to bind selectively to specific protein domains, providing insights into the molecular mechanisms underlying various biological processes. This information is invaluable for designing more effective drugs and therapeutic strategies.

The future prospects for (3R)-3-amino-6-methoxy-6-oxohexanoic acid are promising, with ongoing research aimed at expanding its applications in both basic science and clinical settings. Collaborative efforts between chemists, biologists, and pharmacologists are essential for fully realizing its potential. As new synthetic methods and analytical techniques continue to emerge, the study of this compound will likely yield even more exciting discoveries and innovations.

In conclusion, (3R)-3-amino-6-methoxy-6-oxohexanoic acid (CAS No. 1389355-25-2) is a versatile and promising compound with a wide range of applications in organic chemistry, biochemistry, and pharmaceutical research. Its unique structural features and biological activities make it an important focus of ongoing scientific investigation, with significant potential for therapeutic development.

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